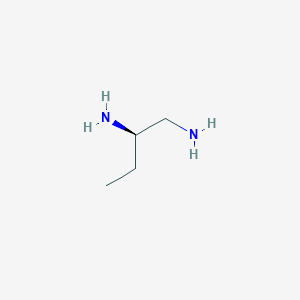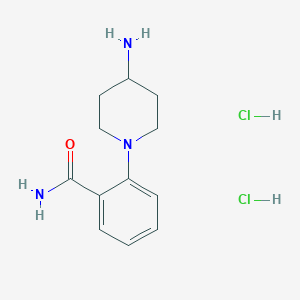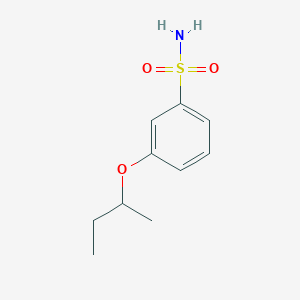
3-(Sec-butoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Sec-butoxy)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group (SO2NH2) attached to a benzene ring. The presence of a sec-butoxy group (a butyl group attached to the oxygen atom) further modifies its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sec-butoxy)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with sec-butyl alcohol in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the sulfonyl chloride, resulting in the formation of the sulfonamide.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Sec-butoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfonamide derivatives with reduced functional groups.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Sec-butoxy)benzenesulfonamide has found applications in several scientific domains:
Mécanisme D'action
The mechanism of action of 3-(Sec-butoxy)benzenesulfonamide primarily involves the inhibition of specific enzymes. For instance, it can act as a competitive inhibitor of carbonic anhydrase by mimicking the structure of the enzyme’s natural substrate, thereby blocking its active site. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Benzenesulfonamide: The parent compound without the sec-butoxy group.
N-Butyl-benzenesulfonamide: Similar structure but with a butyl group instead of sec-butoxy.
Sulfanilamide: A simpler sulfonamide with a primary amine group.
Uniqueness: 3-(Sec-butoxy)benzenesulfonamide is unique due to the presence of the sec-butoxy group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Propriétés
Formule moléculaire |
C10H15NO3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
3-butan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-3-8(2)14-9-5-4-6-10(7-9)15(11,12)13/h4-8H,3H2,1-2H3,(H2,11,12,13) |
Clé InChI |
FAXLMHJKJXBZGN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=CC(=CC=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
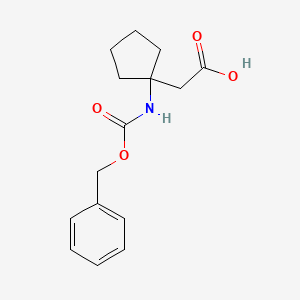

![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
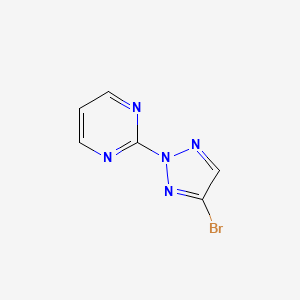


![2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
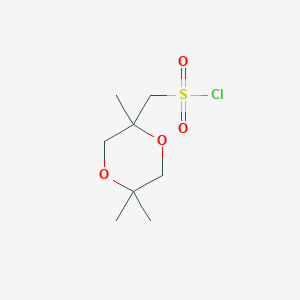
![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
